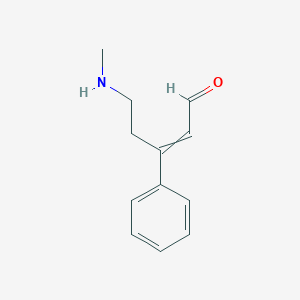
5-(Methylamino)-3-phenylpent-2-enal
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(Methylamino)-3-phenylpent-2-enal is an organic compound that belongs to the class of aldehydes It features a phenyl group attached to a pentenal chain, with a methylamino substituent at the fifth position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Methylamino)-3-phenylpent-2-enal can be achieved through several methods. One common approach involves the condensation of a suitable aldehyde with a methylamine derivative under controlled conditions. For instance, the reaction between 3-phenylpropanal and methylamine in the presence of a catalyst can yield the desired product. The reaction typically requires a solvent such as ethanol and is conducted at a temperature range of 50-70°C.
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient methods. One such method could be the continuous flow synthesis, where reactants are continuously fed into a reactor and the product is continuously removed. This method allows for better control over reaction conditions and can be more cost-effective for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
5-(Methylamino)-3-phenylpent-2-enal can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The methylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: 5-(Methylamino)-3-phenylpentanoic acid.
Reduction: 5-(Methylamino)-3-phenylpentanol.
Substitution: Various substituted derivatives depending on the reagent used.
Aplicaciones Científicas De Investigación
5-(Methylamino)-3-phenylpent-2-enal has several applications in scientific research:
Chemistry: It can be used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound may be used in studies involving enzyme interactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 5-(Methylamino)-3-phenylpent-2-enal involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The methylamino group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
Ephedrine: A compound with a similar structure but different functional groups.
Phenylpropanolamine: Another structurally related compound with distinct pharmacological properties.
Methamphetamine: Shares the phenyl and methylamino groups but differs in its overall structure and effects.
Uniqueness
5-(Methylamino)-3-phenylpent-2-enal is unique due to its specific combination of functional groups and the position of the methylamino substituent. This unique structure imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications.
Propiedades
Número CAS |
106160-71-8 |
|---|---|
Fórmula molecular |
C12H15NO |
Peso molecular |
189.25 g/mol |
Nombre IUPAC |
5-(methylamino)-3-phenylpent-2-enal |
InChI |
InChI=1S/C12H15NO/c1-13-9-7-12(8-10-14)11-5-3-2-4-6-11/h2-6,8,10,13H,7,9H2,1H3 |
Clave InChI |
BLQNTELBALYKNH-UHFFFAOYSA-N |
SMILES canónico |
CNCCC(=CC=O)C1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[(7R,8R,10R)-7-acetyloxy-10-bromo-7,8,9,10-tetrahydrobenzo[f]quinolin-8-yl] acetate](/img/structure/B14334998.png)
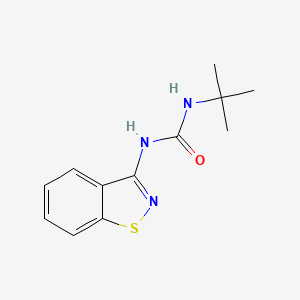
![Benzoic acid, 4-chloro-2-[(3-methylbenzoyl)amino]-](/img/structure/B14335012.png)
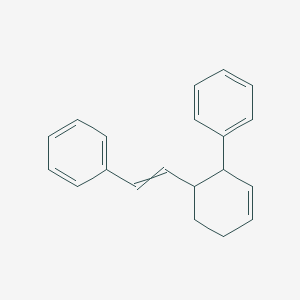
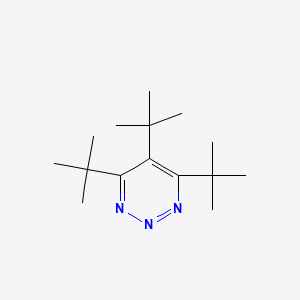
methanone](/img/structure/B14335027.png)
![Ethyl 2-[(9,10-dioxoanthracen-1-yl)amino]-2-oxoacetate](/img/structure/B14335043.png)
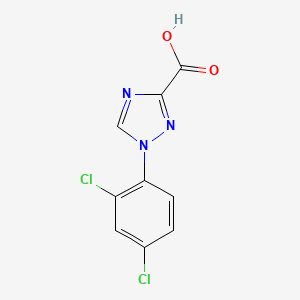
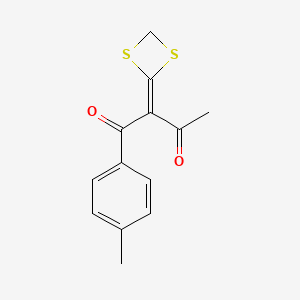
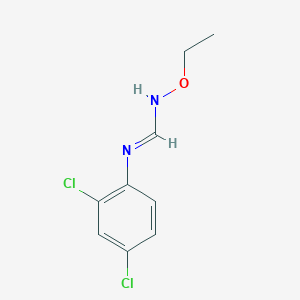
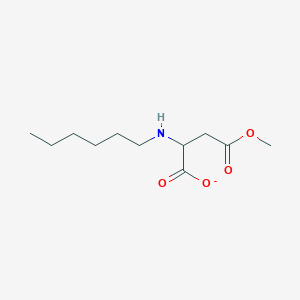
![(4-Bromophenyl)[4-(dimethylamino)phenyl]methanone](/img/structure/B14335080.png)

